molecular formula C33H30N2O3 B12456933 1-oxo-1-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate

1-oxo-1-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate

Cat. No.: B12456933
M. Wt: 502.6 g/mol
InChI Key: CMMMOKZRZXJSGK-UHFFFAOYSA-N
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Description

1-oxo-1-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core, a pyrrole moiety, and a phenylbutanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, pyrrole compounds, and phenylbutanone. The synthetic route may involve:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyrrole Moiety: This step may involve the reaction of a pyrrole derivative with a suitable electrophile to form the desired substitution pattern.

    Attachment of the Phenylbutanone Group: This can be done through Friedel-Crafts acylation, where the phenylbutanone is introduced to the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyrrole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-oxo-1-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-oxo-1-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the pyrrole moiety may interact with proteins. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-oxo-4-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate
  • 1-oxo-1-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxamide

Uniqueness

1-oxo-1-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate is unique due to its specific substitution pattern and the combination of functional groups

Properties

Molecular Formula

C33H30N2O3

Molecular Weight

502.6 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C33H30N2O3/c1-5-31(32(36)25-9-7-6-8-10-25)38-33(37)28-20-30(34-29-18-11-21(2)19-27(28)29)24-14-16-26(17-15-24)35-22(3)12-13-23(35)4/h6-20,31H,5H2,1-4H3

InChI Key

CMMMOKZRZXJSGK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)N5C(=CC=C5C)C

Origin of Product

United States

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